molecular formula C14H20N2O2 B13165448 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one

Katalognummer: B13165448
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: HJMJZDVMWMDIGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one is a complex organic compound with a unique structure that includes an amino group, a morpholine ring, and a phenyl group

Vorbereitungsmethoden

The synthesis of 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one typically involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with a suitable phenyl ketone under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one can be compared with other similar compounds, such as:

    2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different chemical properties and reactivity.

    2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-thione: The presence of a thione group instead of a ketone group results in different biological activities and applications.

    2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-amine:

Eigenschaften

Molekularformel

C14H20N2O2

Molekulargewicht

248.32 g/mol

IUPAC-Name

2-amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethanone

InChI

InChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)18-10)14(17)13(15)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9,15H2,1-2H3

InChI-Schlüssel

HJMJZDVMWMDIGL-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(O1)C)C(=O)C(C2=CC=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.